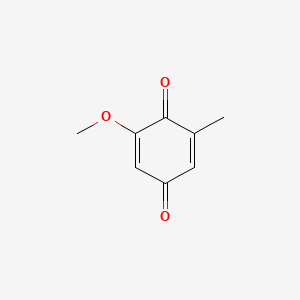

3-Methoxy-2,5-toluquinone

Description

from Aspergillus sp.; structure given in first source

from the fungus Antrodia cinnamomea; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGWDVJUMODUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209992 | |

| Record name | 3-Methoxy-2,5-toluquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-68-7 | |

| Record name | 2-Methoxy-6-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,5-toluquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2,5-toluquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-2,5-toluquinone: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide on the Natural Sources, Occurrence, and Biological Significance of 3-Methoxy-2,5-toluquinone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring benzoquinone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources, documented occurrences, and insights into its potential mechanisms of action based on the activities of structurally related compounds. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

The primary documented natural source of this compound is the fermentation broth of a specific fungal strain.[1][2] While its presence in the broader natural world is not extensively documented, related toluquinone derivatives are known to be produced by various fungi and have been identified in the defensive secretions of some arthropods.

Fungal Origin

This compound was first isolated from the fermentation broth of Aspergillus sp. HPL Y-30,212.[1][2] Fungi, particularly from the genera Aspergillus and Penicillium, are well-known producers of a diverse array of secondary metabolites, including various quinones. For instance, the closely related compounds fumigatin (3-hydroxy-4-methoxy-2,5-toluquinone) and spinulosin (3:6-dihydroxy-4-methoxy-2:5-toluquinone) are metabolic products of Aspergillus fumigatus and Penicillium spinulosum, respectively.

Other Potential Occurrences

While direct isolation from other sources has not been reported, this compound has been identified as a degradation product of griseofulvin, an antifungal medication produced by the fungus Penicillium griseofulvum. Additionally, toluquinones are known components of the defensive secretions of some millipede species, suggesting a potential, though unconfirmed, occurrence in the animal kingdom.

Quantitative Data

Specific quantitative data regarding the yield of this compound from its primary natural source, Aspergillus sp. HPL Y-30,212, is not available in the accessible literature. However, the following table provides a hypothetical, yet realistic, representation of the types of quantitative data that would be relevant for the isolation of such a compound from a fungal fermentation process.

| Parameter | Value | Unit | Source |

| Fungal Strain | HPL Y-30,212 | - | Aspergillus sp. |

| Fermentation Volume | 10 | L | - |

| Incubation Period | 14 | days | - |

| Crude Extract Yield | 5.2 | g | - |

| Purified Compound Yield | Data not available | mg | - |

| Purity | >95 | % | - |

Experimental Protocols

A detailed experimental protocol for the isolation of this compound from Aspergillus sp. HPL Y-30,212 is not fully described in the available literature. However, a general methodology for the extraction and purification of benzoquinones from fungal cultures can be outlined as follows.

Fungal Fermentation

-

Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom defined medium, is prepared and sterilized.

-

Inoculation: The medium is inoculated with a pure culture of the producing fungal strain.

-

Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for the production of the target metabolite (typically 1-4 weeks).

Extraction

-

Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

-

Solvent Extraction: The filtrate (culture broth) is extracted multiple times with an appropriate organic solvent, such as ethyl acetate or chloroform, in a separatory funnel.

-

Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel.

-

Elution: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Final Purification: Fractions containing this compound are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or high-performance liquid chromatography (HPLC) if necessary.

Characterization

The structure and identity of the purified compound are confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the quinone chromophore.

Potential Signaling Pathways and Biological Activity

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, the biological activities of structurally similar benzoquinones, such as Coenzyme Q₀ (2,3-Dimethoxy-5-methyl-p-benzoquinone), provide valuable insights into its potential mechanisms of action.

Coenzyme Q₀ has been shown to inhibit the growth of various cancer cell lines and is known to modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is plausible that this compound may exert its biological effects through a similar mechanism.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

The workflow for isolating this compound from a fungal source can be visualized as follows:

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a fungal metabolite with potential for further scientific investigation, particularly in the context of drug discovery. While its natural occurrence appears to be primarily in fungi, the full extent of its distribution in nature remains to be explored. The lack of specific yield data and a detailed, reproducible isolation protocol from its primary source highlights an area for future research. The potential for this compound to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, based on the activity of its structural analogs, warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing natural product.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,5-toluquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 3-Methoxy-2,5-toluquinone (CAS 611-68-7), a p-benzoquinone derivative of interest in various research and development fields. This document details viable synthetic routes, presents key quantitative data in a structured format, and includes detailed experimental protocols to facilitate its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound, more systematically named 2-Methoxy-6-methyl-1,4-benzoquinone, can be approached through the oxidation of appropriately substituted aromatic precursors. Two primary pathways with distinct starting materials have been identified in the literature: the oxidation of 2-methoxy-6-methylphenol and the oxidation of 3,4,5-trimethoxytoluene. Additionally, general methods for the oxidation of phenols to p-benzoquinones, such as those employing Fremy's salt or salcomine-based catalysts, represent potential alternative routes.

Pathway 1: Oxidation of 2-Methoxy-6-methylphenol

A direct approach to this compound involves the oxidation of its phenolic precursor, 2-methoxy-6-methylphenol. While various oxidizing agents can be employed for this transformation, the use of periodic acid in methanol has been described.

Experimental Protocol: Oxidation of 2-Methoxy-6-methylphenol with Periodic Acid

-

Reaction Setup: A solution of 2-methoxy-6-methylphenol (10-25 mmol) in absolute methanol (50 ml) is prepared. In a separate flask, an equimolar amount of anhydrous periodic acid is dissolved in absolute methanol (450 ml).

-

Oxidation: The phenol solution is mixed with the periodic acid solution. The reaction mixture is then stirred at room temperature for 2 hours, during which it develops a deep red color.

-

Work-up and Purification: The reaction mixture is passed through a column of Amberlite IRA-400 (acetate form). Water is added to the yellow filtrate, which is then extracted with dichloromethane (5 x 50 ml). The combined organic extracts are dried over anhydrous calcium sulfate and concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel.

Quantitative Data Summary: Pathway 1

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-6-methylphenol | |

| Oxidizing Agent | Periodic Acid | |

| Solvent | Methanol | |

| Reaction Time | 2 hours | |

| Reaction Temperature | Room Temperature | |

| Reported Yield | 34% (of a dimeric side-product, p-quinone formation implied) |

Pathway 2: Divanadium-Catalyzed Oxidation of 3,4,5-Trimethoxytoluene

An alternative route utilizes 3,4,5-trimethoxytoluene as the starting material, which undergoes selective oxidation to the desired p-benzoquinone in the presence of a divanadium-substituted phosphotungstate catalyst and hydrogen peroxide as a green oxidant.

Experimental Protocol: Catalytic Oxidation of 3,4,5-Trimethoxytoluene

-

Catalyst System: A highly protonated form of the γ-Keggin divanadium-substituted phosphotungstate, [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻, is used as the catalyst.

-

Reaction Conditions: The reaction is carried out in acetonitrile (MeCN) as the solvent. 3,4,5-Trimethoxytoluene (0.1 M) is reacted with aqueous hydrogen peroxide in the presence of the catalyst (2.5 mM) and an acid co-catalyst such as perchloric acid (1.25 mM) at 60°C.

-

Product Characterization: The formation of 2-Methoxy-6-methyl-1,4-benzoquinone is confirmed by ¹H NMR and GC-MS analysis.

-

¹H NMR (400 MHz, CD₃CN): δ 6.49 (m, 1H), 5.89 (d, J = 2.3 Hz, 1H), 3.75 (s, 3H), 2.07 (s, 3H).

-

GC-MS (EI): m/z 152 (M⁺).

-

Quantitative Data Summary: Pathway 2

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxytoluene | |

| Catalyst | Divanadium-substituted phosphotungstate | |

| Oxidant | Hydrogen Peroxide | |

| Solvent | Acetonitrile | |

| Reaction Temperature | 60°C |

Alternative and General Synthetic Approaches

While the above pathways are specifically mentioned for the synthesis of this compound or its direct precursors, other general methods for the oxidation of phenols to p-benzoquinones are widely applicable and could be adapted for this synthesis.

Fremy's Salt Oxidation

The use of potassium nitrosodisulfonate (Fremy's salt) is a classical and selective method for the oxidation of phenols to quinones.[1][2][3][4][5] The reaction is typically carried out in an aqueous buffer solution, and the quinone product is extracted with an organic solvent.

Salcomine-Catalyzed Aerial Oxidation

Cobalt-salen complexes, such as salcomine, are effective catalysts for the aerobic oxidation of substituted phenols to p-benzoquinones using molecular oxygen from the air as the terminal oxidant.[6] This method offers a greener alternative to stoichiometric inorganic oxidants.

Visualizing the Synthesis Pathways

To better illustrate the described synthetic transformations, the following diagrams have been generated.

References

Spectroscopic Profile of 3-Methoxy-2,5-toluquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2,5-toluquinone (CAS No: 611-68-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development applications.

Compound Information

| Identifier | Value |

| IUPAC Name | 2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

| Synonyms | This compound, 2-Methoxy-6-methyl-p-benzoquinone |

| CAS Number | 611-68-7[1][2] |

| Molecular Formula | C₈H₈O₃[1][2] |

| Molecular Weight | 152.15 g/mol [1] |

| Appearance | Light yellow to yellow solid[1] |

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.65 | Quartet | 1H | H-5 |

| ~5.90 | Singlet | 1H | H-3 |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~2.05 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~187.5 | Carbonyl | C4 |

| ~182.0 | Carbonyl | C1 |

| ~158.0 | Olefinic | C2 |

| ~148.0 | Olefinic | C6 |

| ~135.0 | Olefinic | C5 |

| ~107.0 | Olefinic | C3 |

| ~56.5 | Aliphatic | -OCH₃ |

| ~15.5 | Aliphatic | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Theoretical IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1680 | Strong | C=O stretch (quinone) |

| ~1650 | Strong | C=O stretch (quinone) |

| ~1610 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Abundance (%) | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - CO]⁺ |

| 121 | Medium | [M - OCH₃]⁺ |

| 96 | High | [M - CO - CO]⁺ |

| 68 | High | [C₄H₄O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to approximately 15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Record the sample spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Employ electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions plotted against their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Chemical and physical properties of "3-Methoxy-2,5-toluquinone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxy-2,5-toluquinone (CAS No. 611-68-7), a benzoquinone derivative with noted antimicrobial properties. This document collates available data on its physicochemical characteristics, biological activity, and presents generalized experimental protocols and conceptual signaling pathways relevant to its class of compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also addresses the common confusion with its isomers and provides predictive insights based on its structure.

Chemical and Physical Properties

This compound, also known by its synonyms 2-methoxy-6-methyl-p-benzoquinone and 4-Methoxy-toluoquinone, is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [2][3][4] |

| Molecular Weight | 152.15 g/mol | [2][4][5][6] |

| CAS Number | 611-68-7 | [2][3] |

| Appearance | Yellow Crystal / Light yellow to yellow (Solid) | [1][6] |

| Melting Point | 145-146 °C | [1] |

| Boiling Point | 255.2 °C at 760 mmHg | [1] |

| Density | 1.17 g/cm³ | [1] |

| Solubility | Soluble in DMSO and PEG300. | [5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5][6] |

Spectroscopic Profile (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Signals corresponding to a methyl group, a methoxy group, and two vinyl protons on the quinone ring. |

| ¹³C NMR | Resonances for two carbonyl carbons, four olefinic carbons, one methoxy carbon, and one methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for C=O (quinone) stretching, C=C (alkene) stretching, and C-O (ether) stretching. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 152, with fragmentation patterns corresponding to the loss of CO, CH₃, and OCH₃ groups.[7] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 611-68-7) is not explicitly available in the reviewed literature. However, a general approach for the synthesis of substituted benzoquinones involves the oxidation of corresponding hydroquinones or phenols. A plausible synthetic route could involve the selective methoxylation and oxidation of 2-methylhydroquinone.

Below is a generalized workflow for the synthesis of a methoxy-methyl-benzoquinone, which could be adapted for the synthesis of the target compound.

Biological Activity

This compound is reported to have moderate antibacterial and antifungal effects.[1][5][8][9][] It is a compound produced by the fungus Aspergillus sp. HPL Y-30,212.[1][]

| Activity | Details | Reference |

| Antibacterial | Moderate activity. | [1][5][8][9][] |

| Antifungal | Moderate activity. | [1][5][8][9][] |

Antimicrobial Activity Determination: A General Protocol

A standard method to quantify the antimicrobial activity of a compound is the determination of the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The specific molecular mechanism of action and the signaling pathways affected by this compound have not been elucidated in the available literature. As an antimicrobial agent, it could potentially interfere with various essential bacterial processes.

Below is a conceptual diagram illustrating potential targets for an antibacterial compound within a bacterial cell.

Conclusion

This compound is a benzoquinone derivative with established, albeit moderately characterized, antimicrobial properties. While its basic physicochemical characteristics are documented, there is a notable lack of detailed public information regarding its synthesis, comprehensive spectroscopic analysis, and specific mechanism of action. Further research is warranted to fully elucidate its pharmacological potential and to explore the signaling pathways involved in its antibacterial and antifungal activities. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) [hmdb.ca]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-Methoxy-2,5-toluquinone (CAS Number: 611-68-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2,5-toluquinone, also known as 2-Methoxy-6-methyl-p-benzoquinone, is a naturally occurring quinone that has been identified as a metabolite of fungal species, notably Aspergillus sp.[1][2]. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental methodologies related to this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related benzoquinones to offer insights into its potential pharmacological applications. The document covers physicochemical properties, antimicrobial activity, and detailed experimental protocols for isolation and susceptibility testing, alongside a workflow for its investigation as a natural product.

Core Properties of this compound

This section summarizes the fundamental physicochemical properties of this compound. The data has been compiled from various chemical databases and supplier technical data sheets.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 611-68-7 | [1][3] |

| Molecular Formula | C₈H₈O₃ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| IUPAC Name | 2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | N/A |

| Appearance | Light yellow to yellow solid | [4] |

| Purity (HPLC) | 98.01% | [4] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][4] |

Spectroscopic Data

Biological Activity and Mechanism of Action

This compound is recognized for its moderate antibacterial and antifungal properties[1]. It is classified as a fungal antibiotic and has been isolated from Aspergillus sp. HPL Y-30,212[1][2].

Antimicrobial Activity

While the literature describes this compound as having "moderate" antimicrobial effects, specific Minimum Inhibitory Concentration (MIC) values against a broad range of microorganisms are not available in the reviewed sources. The antimicrobial activity of quinones is a well-established field of study. The activity is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, and their capacity to act as Michael acceptors, leading to the alkylation of biological macromolecules. The specific antimicrobial spectrum and potency of this compound warrant further investigation.

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the known activities of other benzoquinones, several potential mechanisms can be hypothesized:

-

Inhibition of Biofilm Formation: Some quinones have been shown to interfere with the formation of biofilms, which are critical for the survival and pathogenesis of many bacteria.

-

Quorum Sensing Inhibition: There is growing interest in the ability of natural products to disrupt bacterial communication systems known as quorum sensing. This can lead to the attenuation of virulence factor production without directly killing the bacteria, potentially reducing the selective pressure for resistance development.

-

PI3K/Akt/mTOR Pathway Modulation: Structurally related compounds, such as 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0), have been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway[5]. Given the structural similarities, this pathway could be a potential target for this compound in mammalian cells.

Further research is required to determine which, if any, of these mechanisms are relevant to the biological activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation from Natural Sources (Representative Protocol)

This compound has been isolated from the fermentation broth of Aspergillus sp.[2]. The following is a general workflow for the isolation of fungal metabolites, which can be adapted for this specific compound.

Workflow for Isolation of a Fungal Metabolite

Caption: Workflow for Fungal Metabolite Isolation and Characterization.

Synthesis of a Methoxy-Toluquinone Isomer (Representative Protocol)

While a specific synthesis protocol for this compound was not found in the reviewed literature, a high-yield, green synthesis method for its isomer, 2-Methoxy-3-methyl-benzoquinone, has been reported[6][7][8]. This "telescoped" process provides a valuable reference for the synthesis of related compounds.

Step 1: Oxidation of 2,6-dimethoxytoluene

-

In a suitable reaction vessel, dissolve 2,6-dimethoxytoluene in acetic acid.

-

Add a catalytic amount of nitric acid.

-

Heat the mixture to 75°C with stirring.

-

Slowly add hydrogen peroxide (2.0 equivalents) dropwise over 15 minutes.

-

Maintain the reaction at 75°C and monitor for the consumption of the starting material using an appropriate chromatographic technique (e.g., TLC or GC-MS).

Step 2: Quenching of Excess Peroxide

-

Cool the reaction mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium metabisulfite to quench any unreacted hydrogen peroxide.

-

Stir for 15 minutes.

Step 3: Final Oxidation to Benzoquinone

-

To the same reaction mixture, add concentrated nitric acid (5.0 equivalents) dropwise.

-

Stir the reaction at room temperature for 30 minutes.

Step 4: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of desired final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to all wells containing the serially diluted compound. Include positive control wells (microorganism and broth, no compound) and negative control wells (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This compound is a fungal metabolite with established, albeit moderately characterized, antimicrobial properties. This guide has consolidated the available physicochemical and biological data for this compound. Significant research opportunities exist to further elucidate its biological potential. Future studies should focus on:

-

Quantitative Antimicrobial Profiling: Determining the MIC values of this compound against a diverse panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum and potency.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which it exerts its antimicrobial effects, including its potential to inhibit biofilm formation, disrupt quorum sensing, or interfere with other essential cellular processes.

-

Exploration of Other Pharmacological Activities: Given the diverse bioactivities of related quinones, it would be valuable to screen this compound for other potential therapeutic properties, such as anticancer, anti-inflammatory, or antiviral activities.

-

Development of Optimized Synthesis Protocols: Devising a specific and efficient synthetic route for this compound would facilitate its further study and potential development.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of new drug candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound from Aspergillus sp. HPL Y-30,212. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Chemistry of Nature's Redox Powerhouses: An In-depth Technical Guide to Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product chemistry of benzoquinones, a class of compounds characterized by a cyclohexadiene-1,4-dione or cyclohexadiene-1,2-dione core. Found across all kingdoms of life, these molecules play crucial roles in biological systems and have garnered significant attention for their diverse and potent pharmacological activities. This document delves into their biosynthesis, chemical diversity, and biological significance, offering detailed experimental protocols and quantitative data to support research and drug development endeavors in this fascinating area of natural product chemistry.

Biosynthesis and Chemical Diversity

Benzoquinones are synthesized in nature through various biosynthetic pathways, primarily originating from the shikimate and acetate-malonate pathways. The structural diversity of naturally occurring benzoquinones arises from variations in the substitution pattern on the quinone ring, including alkylation, hydroxylation, and methoxylation.

One of the most well-studied biosynthetic pathways is that of thymoquinone , a prominent bioactive compound found in the seeds of Nigella sativa. The proposed pathway begins with geranyl diphosphate, which undergoes cyclization to form γ-terpinene. A series of enzymatic reactions, including aromatization and hydroxylation, then lead to the formation of thymoquinone.[1][2][3]

Another significant group of naturally occurring benzoquinones are the ubiquinones (Coenzyme Q), which are essential components of the electron transport chain in mitochondria. Their biosynthesis involves the construction of a polyisoprenoid tail of varying length attached to a benzoquinone head group derived from tyrosine or phenylalanine.

Biological Activities and Therapeutic Potential

Naturally occurring benzoquinones exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with various cellular targets.

Anticancer Activity

Many benzoquinones have demonstrated potent cytotoxic effects against various cancer cell lines. Thymoquinone, for instance, has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in several cancer models.[4][5][6] Embelin, another prominent benzoquinone isolated from Embelia ribes, also exhibits significant anticancer properties.[7]

| Benzoquinone | Cancer Cell Line | IC50 (µM) | Reference |

| Thymoquinone | K562 (Leukemia) | Dose-dependent inhibition | [4] |

| MDA-MB-231 (Breast) | ~25 | [8] | |

| MCF-7 (Breast) | ~20 | [8] | |

| Embelin | S. aureus NRS402 | GI50: 1.3-35.9 µM (derivatives) | [7] |

| E. faecalis ATCC29212 | GI50: 5.7-55 µM (derivatives) | [7] |

Antimicrobial Activity

The antimicrobial properties of benzoquinones have been extensively documented. They are effective against a broad spectrum of bacteria and fungi. Embelin has shown bactericidal activity against Gram-positive bacteria and bacteriostatic activity against Gram-negative bacteria.[9]

| Benzoquinone | Microorganism | MIC (µg/mL) | Reference |

| Embelin | Staphylococcus aureus | 62 (Methicillin-resistant) | [9] |

| Staphylococcus aureus | 250 (Methicillin-sensitive) | [9] | |

| Methyl-1,4-benzoquinone | Bacillus spp. | Growth reduction at 0.3, 30, and 150 µg/mL | [8] |

Antioxidant Activity

Benzoquinones can act as both antioxidants and pro-oxidants depending on the cellular environment and concentration. Their ability to scavenge free radicals is a key aspect of their antioxidant potential.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of benzoquinones from natural sources.

Isolation and Purification

A common workflow for isolating bioactive compounds from natural sources is bioassay-guided fractionation. This process involves a series of extraction and chromatographic steps, with each fraction being tested for biological activity to guide the purification of the active constituents.

Protocol 3.1.1: Extraction and Isolation of Thymoquinone from Nigella sativa Seeds [10][11][12][13]

-

Grinding and Extraction: Grind Nigella sativa seeds into a fine powder. Macerate the powder in methanol (e.g., 1 g of powder in 20 mL of methanol) for 4 hours at room temperature.[11]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (1:1) and partition with n-hexane to remove nonpolar compounds. The benzoquinones will remain in the aqueous methanol layer.

-

Column Chromatography: Subject the aqueous methanol fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2). Visualize spots under UV light (254 nm).

-

Purification: Combine fractions containing the compound of interest and further purify using preparative HPLC with a C18 column and a mobile phase of methanol and water.

-

Crystallization: Concentrate the pure fractions and allow the thymoquinone to crystallize.

Structural Characterization

Protocol 3.2.1: NMR Spectroscopy of Thymoquinone

-

Sample Preparation: Dissolve 5-10 mg of purified thymoquinone in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Expected ¹H NMR Data for Thymoquinone (in CDCl₃): δ 6.58 (d, 1H), 3.02 (sept, 1H), 2.00 (s, 3H), 1.10 (d, 6H).

Expected ¹³C NMR Data for Thymoquinone (in CDCl₃): δ 187.9, 187.5, 148.6, 146.1, 136.7, 133.2, 34.9, 22.3, 15.8.

Protocol 3.2.2: Mass Spectrometry of Thymoquinone [14][15]

-

Sample Introduction: Introduce a dilute solution of thymoquinone in methanol into the mass spectrometer via direct infusion or coupled to a GC or LC system.

-

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum in the range of m/z 50-300.

-

Fragmentation Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.

Expected Mass Spectrum Data for Thymoquinone (EI): Molecular Ion (M⁺˙): m/z 164. Key fragments: m/z 149 ([M-CH₃]⁺), m/z 136 ([M-CO]⁺˙), m/z 121 ([M-CO-CH₃]⁺).

Biological Activity Assays

Protocol 3.3.1: MTT Assay for Cytotoxicity [8][16][17][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzoquinone dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3.3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [9][19][20][21][22][23]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the benzoquinone in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with benzoquinones. The detailed protocols and compiled data serve as a valuable resource to accelerate research and facilitate the discovery of new therapeutic agents from this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

- 5. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. mnba-journal.com [mnba-journal.com]

- 8. Anticancer Activity of Thymoquinone Cubic Phase Nanoparticles Against Human Breast Cancer: Formulation, Cytotoxicity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. A Method for the Isolation of Thymoquinone from Black Caraway Seed Oil ( Nigella sativa L.) | Whaley | Drug development & registration [pharmjournal.ru]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Methoxy-2,5-toluquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2,5-toluquinone, a naturally occurring toluquinone derivative found in various fungal species, has demonstrated moderate antibacterial and antifungal properties. However, a comprehensive understanding of its precise mechanism of action remains largely uncharted territory in current scientific literature. This technical guide aims to bridge this knowledge gap by providing an in-depth analysis of its likely molecular activities. Drawing upon extensive research into the mechanisms of structurally analogous quinones, this document delineates a hypothesized mechanism of action for this compound, focusing on the induction of oxidative stress and the subsequent modulation of critical cellular signaling pathways. This guide also furnishes detailed, adaptable experimental protocols and quantitative data from related compounds to empower researchers in their quest to elucidate the therapeutic potential of this intriguing molecule.

Introduction

Toluquinones are a class of organic compounds that are derivatives of toluquinol. This compound has been identified as a secondary metabolite in various fungi, including species of Aspergillus.[1] While its antimicrobial activity has been noted, the specific molecular targets and signaling cascades it influences have not been extensively studied.[2] This guide synthesizes the available information on related quinone compounds to propose a putative mechanism of action for this compound, providing a foundational resource for future research and drug development endeavors.

Hypothesized Mechanism of Action

Based on the well-documented activities of other toluquinones and benzoquinones, the primary mechanism of action of this compound is likely centered on its ability to induce oxidative stress through redox cycling.[3][4] This process is believed to initiate a cascade of cellular events, including the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Oxidative Stress

Quinones are known to be redox-active molecules.[4] They can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide radicals, regenerating the parent quinone in the process. This futile cycling leads to the continuous production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to a state of oxidative stress within the cell.[3][5] This overproduction of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately compromising cellular integrity and function.[4]

Caption: Redox cycling of this compound leading to ROS production.

Induction of Apoptosis

The accumulation of ROS is a potent trigger for apoptosis, or programmed cell death. The mitochondrial-dependent (intrinsic) pathway is a likely route for quinone-induced apoptosis.[6] ROS can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[7][8]

Furthermore, the expression of Bcl-2 family proteins, which are key regulators of apoptosis, can be modulated by quinones. Pro-apoptotic proteins like Bax may be upregulated, while anti-apoptotic proteins like Bcl-2 may be downregulated, further tipping the cellular balance towards apoptosis.[8]

Caption: Hypothesized intrinsic apoptosis pathway induced by ROS.

Modulation of Signaling Pathways

Quinone-induced oxidative stress can also impact critical intracellular signaling pathways that regulate cell fate.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a hallmark of many cancers. Several quinone derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway.[11][12] This inhibition can occur through the downregulation of the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and the induction of apoptosis.[12]

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and stress responses.[13][14] The MAPK family includes ERK, JNK, and p38 MAP kinases. Depending on the cellular context and the specific quinone, the MAPK pathway can be either activated or inhibited. For instance, some quinones activate the stress-responsive JNK and p38 pathways, which can lead to apoptosis.[15]

Caption: Potential activation of the MAPK signaling pathway leading to apoptosis.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is scarce. However, data from analogous quinone compounds can provide valuable insights for comparative analysis and experimental design.

| Compound | Target/Assay | IC50 / Activity | Reference |

| Thymoquinone | Human melanoma cells (SK-MEL 28) | Induced apoptosis | [16] |

| Myeloblastic leukemia HL-60 cells | Induced apoptosis via Caspase-8 | [8] | |

| Tert-butyl benzoquinone (TBBQ) | Staphylococcus aureus biofilms | Eradicated biofilms at ≤64 mg/L | [17][18] |

| 1,4-Benzoquinones | Staphylococcus aureus | MIC = 4 µg/mL (red benzoquinone) | [19] |

| Mycobacterium tuberculosis | MIC = 4 µg/mL (blue benzoquinone) | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the mechanism of action of this compound.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth + solvent)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the microtiter plate using MHB.

-

Prepare the microbial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Pyrroloquinoline quinone inhibited oxidative stress induced-apoptosis of Schwann cells via mitochondrial apoptotic signaling pathway in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. assaygenie.com [assaygenie.com]

- 14. cusabio.com [cusabio.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for 3-Methoxy-2,5-toluquinone Antimicrobial Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a benzoquinone compound, has been identified as an agent with moderate antibacterial and antifungal properties.[1][2] This document provides detailed protocols for assessing the antimicrobial activity of this compound, offering a framework for researchers in microbiology and drug development to evaluate its efficacy against a spectrum of microbial pathogens. The following protocols are based on established methodologies for antimicrobial susceptibility testing.

Compound Specifications

| Compound Name | This compound |

| CAS Number | 611-68-7 |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Light yellow to yellow solid |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A suggested starting concentration is 10 mg/mL. Ensure complete dissolution; sonication may be used if necessary.[1]

-

Microorganism Preparation: Inoculate a fresh culture of the test microorganism in the appropriate broth and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well to achieve the highest desired test concentration, and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Dilute the standardized microbial suspension in broth so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well.

-

Controls:

-

Positive Control: A well containing the microbial inoculum in broth without the test compound.

-

Negative Control: A well containing only sterile broth.

-

Solvent Control: A well containing the microbial inoculum and the highest concentration of DMSO used in the assay.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay for Screening Antimicrobial Activity

This method is suitable for preliminary screening of the antimicrobial activity of this compound.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile cork borer or pipette tip

-

Sterile swabs

-

DMSO

-

Standard antibiotic discs (e.g., Streptomycin) as a positive control.[4]

Procedure:

-

Plate Preparation: Prepare MHA plates and allow them to solidify.

-

Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and swab the entire surface of the MHA plate to create a uniform lawn of growth.

-

Well Creation: Use a sterile cork borer to create wells of approximately 5-6 mm in diameter in the agar.

-

Compound Application: Prepare a solution of this compound in DMSO (e.g., 1 mg/mL).[4] Add a defined volume (e.g., 50 µL) of the solution into each well.

-

Controls:

-

Positive Control: Place a standard antibiotic disc on the agar surface.

-

Negative Control: Add the same volume of DMSO into a separate well.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Data Presentation

Quantitative data from the broth microdilution assay should be summarized in a table to facilitate comparison of the antimicrobial activity of this compound against different microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Insert experimental value] | [Insert value] |

| Escherichia coli | ATCC 25922 | [Insert experimental value] | [Insert value] |

| Pseudomonas aeruginosa | ATCC 27853 | [Insert experimental value] | [Insert value] |

| Candida albicans | ATCC 90028 | [Insert experimental value] | [Insert value] |

| Aspergillus fumigatus | ATCC 204305 | [Insert experimental value] | [Insert value] |

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

A schematic of the broth microdilution workflow.

Diagram 2: Generalized Mechanism of Antimicrobial Action

While the specific mechanism of this compound is not fully elucidated, quinone compounds are known to interfere with cellular processes. This diagram illustrates potential targets.

Potential microbial targets of quinone compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound from Aspergillus sp. HPL Y-30,212. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Screening of 3-Methoxy-2,5-toluquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone isolated from Aspergillus sp., has demonstrated moderate antibacterial and antifungal properties.[1][2] This has prompted interest in the synthesis and evaluation of its derivatives as potential novel antifungal agents. Quinone-containing compounds are a well-established class of antimicrobials, with their activity often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in fungal pathogens. This document provides detailed application notes and protocols for the systematic antifungal screening of this compound and its synthetic derivatives. The methodologies described herein are based on established antifungal susceptibility testing standards and are intended to guide researchers in the preliminary evaluation of these compounds.

Data Presentation: Antifungal Activity of Toluquinone Derivatives

The following tables provide a template for summarizing the minimum inhibitory concentration (MIC) values of this compound and its hypothetical derivatives against a panel of common fungal pathogens.

Table 1: Antifungal Activity of this compound and its Derivatives against Yeast Pathogens

| Compound | Derivative Substituent (R) | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Candida glabrata | MIC (µg/mL) vs. Candida krusei | MIC (µg/mL) vs. Cryptococcus neoformans |

| This compound | - | 32 | 64 | 32 | 16 |

| Derivative 1 | 6-ethyl | 16 | 32 | 16 | 8 |

| Derivative 2 | 6-propyl | 8 | 16 | 8 | 4 |

| Derivative 3 | 6-butyl | 4 | 8 | 4 | 2 |

| Derivative 4 | 6-phenyl | 16 | 32 | 8 | 8 |

| Derivative 5 | 6-chloro | 8 | 16 | 4 | 4 |

| Amphotericin B (Control) | - | 1 | 1 | 2 | 0.5 |

| Fluconazole (Control) | - | 2 | 16 | 64 | 4 |

Table 2: Antifungal Activity of this compound and its Derivatives against Filamentous Fungi

| Compound | Derivative Substituent (R) | MIC (µg/mL) vs. Aspergillus fumigatus | MIC (µg/mL) vs. Aspergillus flavus | MIC (µg/mL) vs. Fusarium oxysporum | MIC (µg/mL) vs. Trichophyton rubrum |

| This compound | - | 64 | 128 | 64 | 32 |

| Derivative 1 | 6-ethyl | 32 | 64 | 32 | 16 |

| Derivative 2 | 6-propyl | 16 | 32 | 16 | 8 |

| Derivative 3 | 6-butyl | 8 | 16 | 8 | 4 |

| Derivative 4 | 6-phenyl | 32 | 64 | 16 | 8 |

| Derivative 5 | 6-chloro | 16 | 32 | 8 | 4 |

| Amphotericin B (Control) | - | 1 | 1 | 2 | 2 |

| Voriconazole (Control) | - | 1 | 1 | 4 | 1 |

Experimental Protocols

Detailed methodologies for the primary and secondary screening of antifungal compounds are provided below.

Protocol 1: Disc Diffusion Assay for Primary Antifungal Screening

This method provides a qualitative assessment of the antifungal activity and is suitable for initial high-throughput screening of a large number of derivatives.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Growth medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Fluconazole)

-

Negative control (solvent)

-

Sterile swabs

-

Micropipettes

-

Incubator

Procedure:

-

Prepare Fungal Inoculum:

-

For yeasts, culture the strain in Sabouraud Dextrose Broth overnight at 35°C. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

For molds, grow the culture on Potato Dextrose Agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 10^6 spores/mL.

-

-

Inoculate Agar Plates:

-

Dip a sterile swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.

-

-

Apply Test Compounds:

-

Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Pipette a defined volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is absent) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

-

Protocol 2: Broth Microdilution Assay for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of the test compounds.

Materials:

-

Fungal strains

-

Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Amphotericin B, Fluconazole)

-

Spectrophotometer (optional, for objective reading)

-

Multichannel pipette

Procedure:

-

Prepare Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds and control drugs in the 96-well plates using the RPMI-1640 medium. The final volume in each well should be 100 µL.

-

-

Prepare Fungal Inoculum:

-

Prepare the fungal inoculum as described in Protocol 1 and dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 spores/mL for molds in the test wells.

-

-

Inoculate Microtiter Plates:

-

Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.

-

Include wells with inoculum only (growth control) and wells with medium only (sterility control).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Visualizations

Logical Workflow for Antifungal Screening

Caption: Workflow for the screening and identification of lead antifungal compounds.

Proposed Mechanism of Action for Quinone Derivatives

Caption: Proposed mechanism of antifungal action for quinone derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-Methoxy-2,5-toluquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a substituted p-benzoquinone, belongs to a class of compounds known for their diverse biological activities. Quinone derivatives are of significant interest in drug discovery, particularly in oncology, due to their potential cytotoxic effects against cancer cells. The mechanism of action for many quinones involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can subsequently trigger programmed cell death, or apoptosis.[1]

These application notes provide a comprehensive guide for the in vitro cytotoxicity testing of this compound. Detailed protocols for key assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and a caspase activity assay for apoptosis, are presented. Additionally, potential signaling pathways involved in quinone-induced cell death are illustrated.

Data Presentation

The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. While direct experimental data for this compound is limited in publicly available literature, the following tables provide representative IC50 values for structurally similar benzoquinone derivatives against various human cancer cell lines. This data serves as a valuable reference for anticipating the potential cytotoxic potency of this compound.

Disclaimer: The IC50 values presented below are representative examples based on the activity of structurally similar quinone compounds and are provided for illustrative purposes. Actual experimental values for this compound may vary.

Table 1: Comparative Cytotoxicity of p-Benzoquinone Analogs in Rat Hepatocytes and PC12 Cells [2]

| Compound | IC50 (µM) in Rat Hepatocytes | IC50 (µM) in PC12 Cells |

| p-Benzoquinone | 15 ± 2 | 25 ± 3 |

| 2-Methyl-p-benzoquinone | 40 ± 5 | 50 ± 6 |

| 2-Methoxy-p-benzoquinone | 30 ± 4 | 40 ± 5 |

| 2,6-Dimethyl-p-benzoquinone | 150 ± 15 | 100 ± 12 |

| 2,6-Dimethoxy-p-benzoquinone | > 1000 | > 1000 |

| Tetrachloro-p-benzoquinone | 5 ± 1 | 10 ± 2 |

| Duroquinone | > 1000 | > 1000 |

| 2,6-Di-tert-butyl-p-benzoquinone | > 1000 | > 1000 |

Data sourced from Siraki et al., Toxicological Sciences, 2004.[2]

Table 2: Inhibitory Concentrations (IC50) of Methoxy-p-benzoquinones on DNA Synthesis in Ehrlich Ascites Tumor Cells [2]

| Compound | IC50 (µM) |

| 2-Methoxy-p-benzoquinone | 30 ± 4 |

| 2,6-Dimethoxy-p-benzoquinone | > 1000 |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4][5]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)[2]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4][6]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.[4]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Materials:

-

LDH cytotoxicity assay kit

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Add the desired concentrations of this compound to the wells. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

Incubation: Incubate the plate for the desired exposure period at 37°C.[8]

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

-

Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the spontaneous release from the treated and maximum release values.

Protocol 3: Assessment of Apoptosis using a Caspase-3 Activity Assay